molecular formula C16H14O8 B11927721 2,5-Bis(methacryloyloxy)terephthalic acid

2,5-Bis(methacryloyloxy)terephthalic acid

Cat. No.: B11927721
M. Wt: 334.28 g/mol
InChI Key: VQCPPNUDHJFVND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(methacryloyloxy)terephthalic acid typically involves the esterification of terephthalic acid with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(methacryloyloxy)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis(methacryloyloxy)terephthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(methacryloyloxy)terephthalic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyloxy groups participate in free radical polymerization, leading to the formation of polymers with high mechanical strength and thermal stability. The terephthalic acid core provides rigidity and enhances the overall properties of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(methacryloyloxy)terephthalic acid is unique due to the presence of two methacryloyloxy groups, which allow for extensive cross-linking and polymerization. This results in materials with superior mechanical and thermal properties compared to those derived from similar compounds .

Properties

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

2,5-bis(2-methylprop-2-enoyloxy)terephthalic acid

InChI

InChI=1S/C16H14O8/c1-7(2)15(21)23-11-5-10(14(19)20)12(6-9(11)13(17)18)24-16(22)8(3)4/h5-6H,1,3H2,2,4H3,(H,17,18)(H,19,20)

InChI Key

VQCPPNUDHJFVND-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C(=C)C)C(=O)O

Origin of Product

United States

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